Butanoic acid, 2-dichloroamino)-2-methylpropyl ester
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Overview
Description
Butanoic acid, 2-dichloroamino)-2-methylpropyl ester is a chemical compound with the molecular formula C₈H₁₅Cl₂NO₂ and a molecular weight of 228.116 g/mol . This compound is an ester derivative of butanoic acid and is characterized by the presence of a dichloroamino group attached to a methylpropyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-dichloroamino)-2-methylpropyl ester typically involves the esterification of butanoic acid with 2-dichloroamino)-2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-dichloroamino)-2-methylpropyl ester undergoes several types of chemical reactions, including:
Substitution: The dichloroamino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms in the dichloroamino group.
Major Products
Hydrolysis: Butanoic acid and 2-dichloroamino)-2-methylpropanol.
Substitution: Products depend on the nucleophile used; for example, using an amine would yield an amino derivative.
Scientific Research Applications
Butanoic acid, 2-dichloroamino)-2-methylpropyl ester has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of butanoic acid, 2-dichloroamino)-2-methylpropyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing butanoic acid and 2-dichloroamino)-2-methylpropanol. The dichloroamino group can undergo further chemical transformations, depending on the biological or chemical environment .
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-methyl-, propyl ester
- Butanoic acid, 2-methyl-, 2-methylpropyl ester
- Butanoic acid, 2,2-dimethyl-, methyl ester
Uniqueness
Butanoic acid, 2-dichloroamino)-2-methylpropyl ester is unique due to the presence of the dichloroamino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other butanoic acid esters, which do not possess such functional groups and therefore have different chemical and biological properties.
Properties
CAS No. |
61542-19-6 |
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Molecular Formula |
C8H15Cl2NO2 |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
[2-(dichloroamino)-2-methylpropyl] butanoate |
InChI |
InChI=1S/C8H15Cl2NO2/c1-4-5-7(12)13-6-8(2,3)11(9)10/h4-6H2,1-3H3 |
InChI Key |
LRAAXBSMIIVASP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(C)(C)N(Cl)Cl |
Origin of Product |
United States |
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